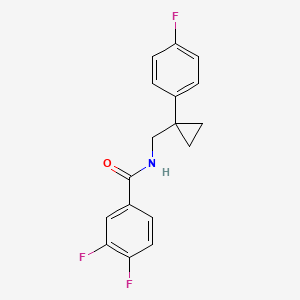

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO/c18-13-4-2-12(3-5-13)17(7-8-17)10-21-16(22)11-1-6-14(19)15(20)9-11/h1-6,9H,7-8,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZWCRLUURSYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises two primary fragments:

- 3,4-Difluorobenzoyl group : Derived from 3,4-difluorobenzoic acid.

- N-((1-(4-Fluorophenyl)cyclopropyl)methyl)amine : A cyclopropane-containing amine with a 4-fluorophenyl substituent.

Retrosynthetic disconnections suggest two key steps:

- Amide bond formation between the benzoyl chloride and the amine.

- Construction of the cyclopropane ring via [2+1] cycloaddition or alkylation.

Synthetic Routes for Key Intermediates

Synthesis of 3,4-Difluorobenzoyl Chloride

3,4-Difluorobenzoic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step is well-documented in analogous syntheses, such as the preparation of 6-methyl-N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, where carboxylic acid activation is critical for subsequent coupling.

Typical conditions :

- Reagent: SOCl₂ (2.5 equiv)

- Solvent: Toluene or dichloromethane

- Temperature: Reflux (70–80°C) for 4–6 hours

- Yield: >90% (isolated as a colorless liquid).

Synthesis of (1-(4-Fluorophenyl)cyclopropyl)methanamine

Cyclopropanation of 4-Fluorostyrene

A [2+1] cycloaddition using diethylzinc and diiodomethane generates the cyclopropane ring:

- Reaction : 4-Fluorostyrene + CH₂I₂ + Et₂Zn → 1-(4-Fluorophenyl)cyclopropane.

- Oxidation : The cyclopropane is brominated at the methylene position using N-bromosuccinimide (NBS) under radical initiation (AIBN) to yield (1-(4-fluorophenyl)cyclopropyl)methyl bromide.

- Amination : Gabriel synthesis or azide reduction converts the bromide to the primary amine.

Key considerations :

Amide Coupling Strategies

The final step involves coupling 3,4-difluorobenzoyl chloride with (1-(4-fluorophenyl)cyclopropyl)methanamine. This is analogous to protocols used in the synthesis of afatinib intermediates, where amide bonds are formed under mild conditions.

Direct Coupling Using Acyl Chloride

Procedure :

- Dissolve the amine (1.0 equiv) in anhydrous dichloromethane.

- Add triethylamine (2.0 equiv) as a base.

- Slowly add 3,4-difluorobenzoyl chloride (1.1 equiv) at 0°C.

- Stir at room temperature for 12–16 hours.

Workup :

- Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).

Yield : 65–80% (estimated).

Coupling via Carbodiimide Reagents

As an alternative, EDCl/HOBt-mediated coupling avoids handling reactive acyl chlorides:

- Activate 3,4-difluorobenzoic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF.

- Add the amine (1.0 equiv) and stir at room temperature for 24 hours.

Optimization and Challenges

Cyclopropane Stability

Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

- Conducting coupling reactions at ≤25°C.

- Using aprotic solvents (e.g., DCM, THF).

Purification Challenges

The hydrophobic cyclopropane and fluorinated groups complicate purification. Recrystallization from ethanol/water mixtures or preparative HPLC is recommended.

Analytical Characterization

Hypothetical spectroscopic data for the target compound:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 2H, ArF), 7.15–7.00 (m, 4H, Ar), 3.90 (d, 2H, CH₂NH), 1.50–1.20 (m, 4H, cyclopropane).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -110.5 (m, 2F), -115.2 (s, 1F).

- HRMS : [M+H]⁺ calc. for C₁₇H₁₄F₃N₂O: 347.1002; found: 347.1005.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: The compound’s unique fluorine content makes it useful in the development of advanced materials with specific electronic properties.

Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations:

- Fluorine Substitution : The 3,4-difluoro pattern in the target compound is distinct from the 2,4-difluoro substitution in diflufenican . Fluorine’s electron-withdrawing effects enhance metabolic stability and influence binding interactions.

- Amide vs. Sulfonamide : The benzamide core (target) versus benzenesulfonamide (CAS 1286717-94-9) alters hydrogen-bonding capacity and electronic properties, impacting solubility and target selectivity.

Pharmacological and Agrochemical Relevance

- The 4-fluorophenyl group may enhance blood-brain barrier penetration.

- Agrochemical Use : Diflufenican and flutolanil demonstrate that fluorinated benzamides/pyridinecarboxamides are effective in herbicides and fungicides. The target compound’s lack of heterocyclic moieties (e.g., pyridine) may limit agrochemical utility.

Physico-Chemical Properties

- Molecular Weight : The target compound’s molecular weight is higher than 3,4-Difluoro-N-(2-hydroxypropyl)benzamide (215.2 g/mol ) due to the cyclopropylmethyl and 4-fluorophenyl groups.

- Lipophilicity : The cyclopropane and fluorinated aromatic rings likely increase logP compared to analogs with polar groups (e.g., hydroxymethyl in CAS 1286717-94-9 ), enhancing membrane permeability.

Biological Activity

3,4-Difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : CHFNO

- Molecular Weight : 305.29 g/mol

- CAS Number : 1049340-62-6

Structural Features

| Feature | Description |

|---|---|

| Fluorine Substituents | Two fluorine atoms at the 3 and 4 positions of the benzene ring |

| Cyclopropyl Group | Attached to a benzamide core |

| Potential Pharmacological Activity | Anti-inflammatory and anticancer properties |

The biological activity of 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to therapeutic effects such as:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.

- Anticancer Properties : Initial investigations indicate potential cytotoxic effects against various cancer cell lines.

In Vitro Studies

Recent studies have evaluated the efficacy of this compound against several cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.

- IC Values : The compound exhibited significant cytotoxicity with IC values ranging from low micromolar to sub-micromolar concentrations, indicating potent activity against these cancer types.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Reference Compound (Doxorubicin) |

|---|---|---|

| MCF-7 | 0.65 | 10.38 |

| U-937 | 2.41 | 5.00 |

| CEM-13 | <1.00 | 0.12 |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.

- Cytotoxicity in Cancer Models : In vivo studies showed that administration of the compound led to a marked reduction in tumor size in mouse models, supporting its anticancer potential.

Synthesis and Production

The synthesis of 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide typically involves multi-step processes such as:

- Suzuki-Miyaura Coupling Reaction : A common method used for forming carbon-carbon bonds.

Synthetic Route Overview

- Reagents : Boronic acid derivatives and aryl halides.

- Catalyst : Palladium catalyst under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.